(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid
CAS No.: 138148-62-6
Cat. No.: VC21278782
Molecular Formula: C8H15NO3S2
Molecular Weight: 237.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138148-62-6 |
---|---|
Molecular Formula | C8H15NO3S2 |
Molecular Weight | 237.3 g/mol |
IUPAC Name | (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoic acid |
Standard InChI | InChI=1S/C8H15NO3S2/c1-6(8(11)12)9(2)7(10)4-5-14-13-3/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 |
Standard InChI Key | OPKAUPROPWPLTQ-LURJTMIESA-N |
Isomeric SMILES | C[C@@H](C(=O)O)N(C)C(=O)CCSSC |
SMILES | CC(C(=O)O)N(C)C(=O)CCSSC |
Canonical SMILES | CC(C(=O)O)N(C)C(=O)CCSSC |
Introduction
Chemical Identity and Structural Properties
Basic Identification
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid is a chiral organic compound containing a disulfide functional group. It is identified in chemical databases with CAS number 138148-62-6 and has been documented in scientific literature since at least 2006, with recent database updates as of March 2025 . The compound belongs to a class of N-substituted amino acid derivatives, specifically featuring an L-alanine core with additional functional modifications.
Nomenclature and Synonyms
The compound is known by several names in scientific literature, including:
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(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid
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L-Alanine, N-methyl-N-[3-(methyldithio)-1-oxopropyl]-
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(2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoic acid
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N-Methyl-N-[3-(methyldithio)-1-oxopropyl]-L-alanine
The IUPAC name, (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoic acid, precisely communicates its chemical structure and stereochemistry .
Molecular and Structural Characteristics
The compound has a molecular formula of C8H15NO3S2 with a molecular weight of 237.3 g/mol . Its structure incorporates several key features:
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An L-alanine core with (S) stereochemistry at the alpha carbon
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N-methylation of the amino group
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An amide linkage to a 3-(methyldisulfanyl)propanoyl group
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A disulfide (S-S) bond connecting to a terminal methyl group
Table 1: Key Structural Identifiers
Parameter | Value |
---|---|
Molecular Formula | C8H15NO3S2 |
Molecular Weight | 237.3 g/mol |
Exact Mass | 237.049 |
InChI | InChI=1S/C8H15NO3S2/c1-6(8(11)12)9(2)7(10)4-5-14-13-3/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 |
InChIKey | OPKAUPROPWPLTQ-LURJTMIESA-N |
SMILES | CC@@HN(C)C(=O)CCSSC |
Physical and Chemical Properties
Physical Characteristics
Physical characterization data for (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid indicates that it appears as white crystals with a melting point of 98°-100°C . This relatively high melting point suggests significant intermolecular forces, likely including hydrogen bonding through the carboxylic acid group.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural confirmation for this compound. The reported 1H NMR spectrum in CDCl3 shows the following characteristic signals:
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δ1.3 (3H, d): Assigned to the methyl group of the alanine moiety
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δ2.2 (3H, s): Corresponding to the S-methyl group
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δ2.7 (4H, m): Representing the two methylene groups in the propanoyl chain
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δ4.5 (1H, q): Characteristic of the alpha-hydrogen at the chiral center
These spectral data provide valuable confirmation of the compound's proposed structure, with signal patterns consistent with the expected structural features.
Chemical Reactivity Indicators
Although specific reactivity data is limited in the available literature, analysis of the compound's structure suggests several potential reactive sites:
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The carboxylic acid group, capable of standard acid-base and esterification reactions
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The disulfide bond, susceptible to reduction and exchange reactions
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The tertiary amide linkage, which exhibits reduced reactivity compared to primary amides
Table 2: Physicochemical Properties
Property | Value |
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Physical State | White crystals |
Melting Point | 98°-100°C |
LogP (calculated) | 1.31920 |
Polar Surface Area | 108.21 |
Primary Functional Groups | Carboxylic acid, tertiary amide, disulfide |
Synthesis Methodology
Documented Synthetic Route
The synthesis of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid has been documented using a coupling reaction between 3-methyldithiopropanoic acid and N-methyl-L-alanine . This approach represents a standard peptide coupling strategy, modified for the specific structural features of this compound.
The reported synthetic procedure involves the following steps:
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Activation of 3-methyldithiopropanoic acid (3b) with isobutylchloroformate in the presence of triethylamine in dry THF at -10°C
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Addition of N-methyl-L-alanine with additional triethylamine in water
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Room temperature reaction overnight
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Acidification, extraction with ethyl acetate, and purification by column chromatography
This process yields the desired compound as white crystals with a reported yield of 34% .
Analytical Validation of Synthetic Product
The identity and purity of the synthesized compound were confirmed through multiple analytical techniques:
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1H NMR spectroscopy, showing signals consistent with the proposed structure
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Elemental analysis, with calculated values for C8H15NO3S2 (C, 40.49%; H, 6.37%; N, 5.90%) closely matching the experimental values (C, 40.42%; H, 6.41%; N, 5.93%)
These analytical results provide strong confirmation of the successful synthesis and purification of the target compound.
Analytical Methods for Characterization
Chromatographic Analysis
During synthesis, column chromatography using methylene chloride/ethyl acetate as the eluent system was successfully employed for purification . This indicates that such solvent systems provide appropriate resolution for this compound and could form the basis for analytical chromatographic methods. High-performance liquid chromatography (HPLC) would likely be an effective technique for analysis and quality control of this compound.
Structure-Activity Considerations
Key Structural Features
Several structural features of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid may contribute to its chemical behavior and potential biological activities:
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The chiral center at the alpha carbon of the alanine moiety, providing stereochemical specificity
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The N-methylation, which alters the electronic properties and conformational preferences of the amino acid
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The disulfide linkage, which introduces potential for redox chemistry and specific interactions with biological systems
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The carboxylic acid group, providing a site for hydrogen bonding and further derivatization
The combination of these features creates a unique chemical entity with properties distinct from simple amino acids or disulfide compounds.
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